molecular formula C7H7BrClF2NO B13496862 3-Bromo-5,6-difluoro-2-methoxyaniline hydrochloride

3-Bromo-5,6-difluoro-2-methoxyaniline hydrochloride

Cat. No.: B13496862
M. Wt: 274.49 g/mol
InChI Key: ALJWKFLDUPVQSV-UHFFFAOYSA-N
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Description

3-Bromo-5,6-difluoro-2-methoxyaniline hydrochloride is a chemical compound with the molecular formula C7H7BrF2NO·HCl. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, fluorine, and methoxy groups. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5,6-difluoro-2-methoxyaniline hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with aniline as the starting material.

    Bromination: Aniline is first brominated using bromine or a bromine source in the presence of a catalyst to introduce the bromine atom at the desired position on the benzene ring.

    Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent such as hydrogen fluoride or a fluorine gas source to introduce the fluorine atoms.

    Methoxylation: The fluorinated intermediate is then reacted with a methoxylating agent, such as dimethyl sulfate or methanol, to introduce the methoxy group.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting it with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5,6-difluoro-2-methoxyaniline hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the bromine or fluorine atoms are replaced by other nucleophiles.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to form corresponding amines or other reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include substituted anilines with different functional groups replacing the bromine or fluorine atoms.

    Oxidation Reactions: Products include aldehydes, ketones, or carboxylic acids.

    Reduction Reactions: Products include primary or secondary amines.

Scientific Research Applications

3-Bromo-5,6-difluoro-2-methoxyaniline hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions. It is also used in the development of fluorescent probes for biological imaging.

    Medicine: It is investigated for its potential therapeutic properties, including its use as an anti-cancer agent or in the treatment of neurological disorders.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-5,6-difluoro-2-methoxyaniline hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved vary depending on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-2-methoxyaniline: Similar structure but lacks the fluorine atoms.

    5-Bromo-2-methoxyaniline: Similar structure but lacks the fluorine atoms and has a different bromine position.

    3-Bromo-5-fluoro-2-methoxyaniline: Similar structure but lacks one fluorine atom.

Uniqueness

3-Bromo-5,6-difluoro-2-methoxyaniline hydrochloride is unique due to the presence of both bromine and fluorine atoms along with a methoxy group on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C7H7BrClF2NO

Molecular Weight

274.49 g/mol

IUPAC Name

5-bromo-2,3-difluoro-6-methoxyaniline;hydrochloride

InChI

InChI=1S/C7H6BrF2NO.ClH/c1-12-7-3(8)2-4(9)5(10)6(7)11;/h2H,11H2,1H3;1H

InChI Key

ALJWKFLDUPVQSV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1N)F)F)Br.Cl

Origin of Product

United States

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